
8-Chloro-2-(trifluoromethyl)-1,5-naphthyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Chloro-2-(trifluoromethyl)-1,5-naphthyridine is a heterocyclic compound that features a naphthyridine ring substituted with chlorine and trifluoromethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-2-(trifluoromethyl)-1,5-naphthyridine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-amino-3-chloropyridine with trifluoroacetic anhydride under acidic conditions to form the desired naphthyridine ring. The reaction is usually carried out in the presence of a catalyst such as trifluoromethanesulfonic acid to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings to ensure sustainable production.
Analyse Chemischer Reaktionen
Types of Reactions: 8-Chloro-2-(trifluoromethyl)-1,5-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under basic conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides in the presence of palladium catalysts to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products: The major products formed from these reactions include various substituted naphthyridines, which can be further functionalized for specific applications.
Wissenschaftliche Forschungsanwendungen
8-Chloro-2-(trifluoromethyl)-1,5-naphthyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of antibacterial, antiviral, and anticancer agents.
Materials Science: The compound is used in the synthesis of advanced materials with specific electronic and photophysical properties. It is particularly useful in the development of organic semiconductors and light-emitting diodes (LEDs).
Agrochemicals: It is employed in the design of novel pesticides and herbicides due to its ability to interact with biological targets in pests and weeds.
Wirkmechanismus
The mechanism of action of 8-Chloro-2-(trifluoromethyl)-1,5-naphthyridine depends on its specific application. In medicinal chemistry, it often targets enzymes or receptors involved in disease pathways. For example, it may inhibit bacterial DNA gyrase or topoisomerase, leading to the disruption of DNA replication and cell death . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Vergleich Mit ähnlichen Verbindungen
- 8-Chloro-2-(trifluoromethyl)quinoline
- 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine
- 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine
Comparison: While these compounds share similar structural features, 8-Chloro-2-(trifluoromethyl)-1,5-naphthyridine is unique due to its naphthyridine core, which provides distinct electronic and steric properties. This uniqueness allows for specific interactions with biological targets and enhances its potential in various applications .
Eigenschaften
Molekularformel |
C9H4ClF3N2 |
|---|---|
Molekulargewicht |
232.59 g/mol |
IUPAC-Name |
8-chloro-2-(trifluoromethyl)-1,5-naphthyridine |
InChI |
InChI=1S/C9H4ClF3N2/c10-5-3-4-14-6-1-2-7(9(11,12)13)15-8(5)6/h1-4H |
InChI-Schlüssel |
GPHUFLYIEPVMBB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC2=C(C=CN=C21)Cl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![8-Nitro-2H-[1,3]dioxolo[4,5-g]isoquinolin-7(6H)-one](/img/structure/B11875298.png)


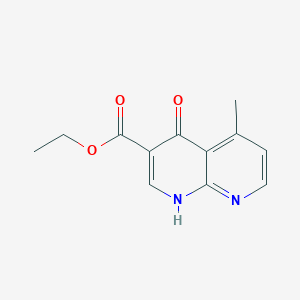

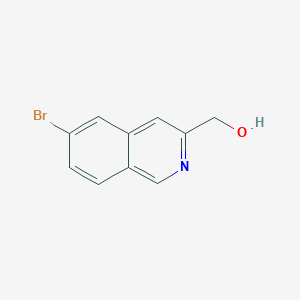
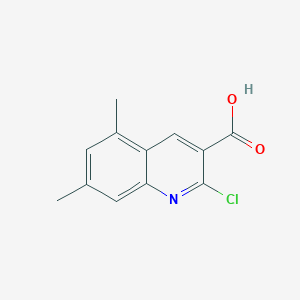
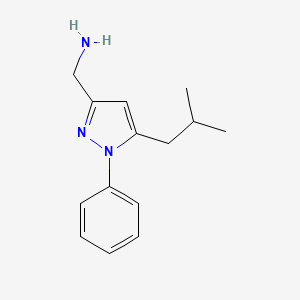
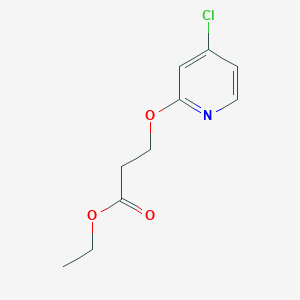
![1-Benzyl-1,7-diaza-spiro[4.5]decane](/img/structure/B11875365.png)

